N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide, also known as CCPA, is a compound that has been extensively studied for its potential use in scientific research. CCPA is a selective adenosine A1 receptor agonist that has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide is a selective adenosine A1 receptor agonist. Adenosine is a neuromodulator that is involved in a wide range of physiological processes, including sleep, pain perception, and inflammation. When this compound binds to the adenosine A1 receptor, it activates a signaling pathway that leads to the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including:
1. Decreased heart rate and blood pressure: this compound has been shown to decrease heart rate and blood pressure in animal models.
2. Increased cerebral blood flow: this compound has been shown to increase cerebral blood flow in animal models.
3. Neuroprotection: this compound has been shown to protect neurons from ischemia-reperfusion injury in animal models of stroke.
4. Cardioprotection: this compound has been shown to protect the heart from ischemia-reperfusion injury in animal models.
Advantages and Limitations for Lab Experiments
N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has several advantages for lab experiments, including:
1. Selectivity: this compound is a selective adenosine A1 receptor agonist, which means that it can be used to study the specific effects of adenosine A1 receptor activation.
2. Potency: this compound is a potent adenosine A1 receptor agonist, which means that it can be used at low concentrations to achieve its effects.
3. Stability: this compound is stable in solution, which makes it easy to handle and store.
One limitation of this compound is that it is not orally bioavailable, which means that it must be administered by injection.
Future Directions
For research on N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide include the development of new analogs, mechanistic studies, clinical trials, and combination therapy.
Synthesis Methods
The synthesis method of N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide involves the reaction of 2-naphthylacetonitrile with cyclopropylmethylamine in the presence of a catalytic amount of acetic acid. The resulting product is then treated with acetic anhydride to obtain this compound. This method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-2-(naphthalen-2-yl)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications, including:
1. Neuroprotection: this compound has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
2. Cardioprotection: this compound has been shown to protect the heart from ischemia-reperfusion injury in animal models.
3. Analgesia: this compound has been shown to have analgesic effects in animal models of pain.
4. Anti-inflammatory effects: this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-9-10-19(16-7-8-16)17(20)12-13-5-6-14-3-1-2-4-15(14)11-13/h1-6,11,16H,7-8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKVYIOKWXCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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